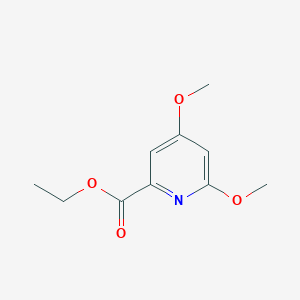
Ethyl 4,6-dimethoxypicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,6-dimethoxypicolinate is an organic compound belonging to the class of picolinates It is characterized by the presence of an ethyl ester group attached to a picolinic acid derivative, which has methoxy groups at the 4 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dimethoxypicolinate can be synthesized through several methods. One common approach involves the esterification of 4,6-dimethoxypicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,6-dimethoxypicolinate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,6-dimethoxypicolinic acid or its aldehyde derivative.
Reduction: Formation of 4,6-dimethoxypicolinyl alcohol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4,6-dimethoxypicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4,6-dimethoxypicolinate involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in various biochemical pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,6-dimethoxypicolinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3,5-dimethoxypicolinate: Similar structure but with methoxy groups at the 3 and 5 positions.
Ethyl 4,6-dihydroxypicolinate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted applications where specific reactivity and interactions are required.
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
ethyl 4,6-dimethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(12)8-5-7(13-2)6-9(11-8)14-3/h5-6H,4H2,1-3H3 |
Clave InChI |
WFIMKRKQNRREDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
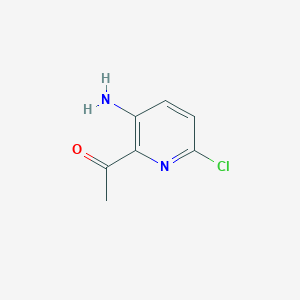
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)

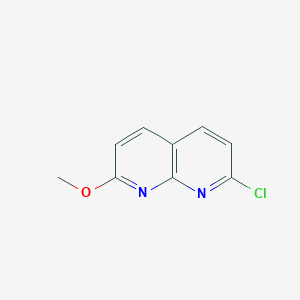
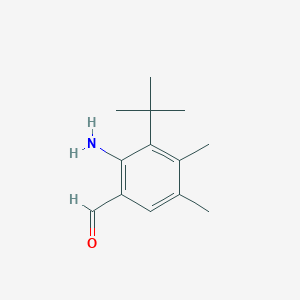
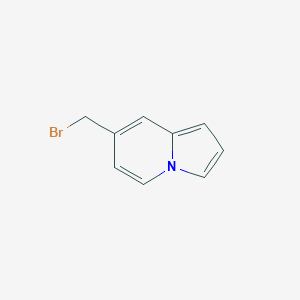

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)



![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
